ST034307

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

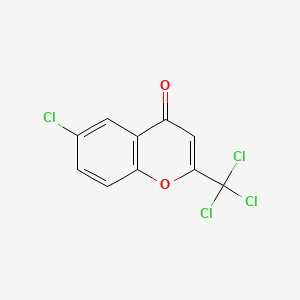

6-chloro-2-(trichloromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHYMSVCBGQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ST034307

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST034307 is a novel small molecule identified as a potent and highly selective inhibitor of type 1 adenylyl cyclase (AC1). This technical guide delineates the core mechanism of action of this compound, summarizing its molecular interactions, impact on critical signaling pathways, and its therapeutic potential as an analgesic agent. The information presented is collated from peer-reviewed scientific literature, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Mechanism of Action: Selective Inhibition of Adenylyl Cyclase 1

This compound is a chromone derivative that functions as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] AC1 is a membrane-bound enzyme that is stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner.[1]

The inhibitory action of this compound is direct and highly selective for AC1 over other membrane-bound AC isoforms.[1][2] This selectivity is a critical feature, as non-selective inhibition of AC isoforms could lead to significant off-target effects.[2] Notably, this compound shows no significant activity against the closely related adenylyl cyclase 8 (AC8).[2][3]

The primary mechanism of this compound involves the reduction of cAMP accumulation. It has been demonstrated to inhibit Ca²⁺-stimulated cAMP production in HEK cells stably transfected with AC1.[1][4][5] Furthermore, this compound inhibits AC1 activity stimulated by forskolin and Gαs-coupled receptors.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Condition | Reference |

| IC₅₀ | 2.3 µM | HEK-AC1 cells | Ca²⁺-stimulated cAMP accumulation | [5][6] |

| ED₅₀ (Analgesia) | 0.28 µg | Mouse model of inflammatory pain | Intrathecal injection | [1] |

Table 1: Potency and Efficacy of this compound

| AC Isoform | Effect of this compound | Reference |

| AC1 | Inhibition | [1][2][6] |

| AC2 | Potentiation of PMA-stimulated cAMP production | [6] |

| AC3, AC4, AC5, AC6, AC7, AC9 | No significant effect | [1] |

| AC8 | No significant inhibition | [2][3] |

Table 2: Selectivity Profile of this compound Against Adenylyl Cyclase Isoforms

Interaction with μ-Opioid Receptor (MOR) Signaling

This compound exhibits a significant interplay with the μ-opioid receptor (MOR) signaling pathway. The MOR is a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclases.[2] this compound has been shown to enhance the MOR-mediated inhibition of AC1.[1][2]

A critical finding is the ability of this compound to block the heterologous sensitization of AC1 that occurs after chronic activation of the MOR.[1] This sensitization is a cellular adaptation linked to opioid dependence.[1][2] By inhibiting both the development and maintenance of MOR-mediated heterologous sensitization, this compound demonstrates potential in mitigating opioid dependence.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Figure 1: this compound Mechanism of Action on AC1 Signaling. This diagram illustrates how this compound selectively inhibits adenylyl cyclase 1 (AC1), thereby blocking the production of cAMP from ATP. This inhibition counteracts the stimulatory effects of Gαs-coupled receptors, forskolin, and Ca²⁺/Calmodulin, and enhances the inhibitory effect of the μ-opioid receptor.

Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the typical experimental progression for characterizing a novel compound like this compound, from initial screening to in vivo validation of its therapeutic potential.

Detailed Experimental Protocols

cAMP Accumulation Assay in HEK-AC1 Cells

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing AC1 (HEK-AC1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

-

Assay Procedure:

-

HEK-AC1 cells are seeded into 384-well plates.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

cAMP accumulation is stimulated by adding an AC activator such as forskolin or the Ca²⁺ ionophore A23187.

-

The reaction is terminated, and intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar technology.

-

Data is normalized to the response of the activator alone (100%) and basal levels (0%).

-

β-Arrestin Recruitment Assay

-

Principle: This assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), in this case, the μ-opioid receptor. A common method is the PathHunter® β-arrestin assay.

-

Assay Procedure:

-

CHO-K1 cells stably co-expressing the μ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are used.

-

Cells are plated in 384-well plates.

-

Cells are treated with the MOR agonist DAMGO in the presence or absence of this compound.

-

Upon agonist-induced receptor activation, β-arrestin is recruited to the MOR, forcing the complementation of the ProLink™ and EA fragments, forming a functional β-galactosidase enzyme.

-

A chemiluminescent substrate is added, and the resulting signal is measured, which is proportional to the extent of β-arrestin recruitment.

-

Mouse Model of Inflammatory Pain (CFA-induced)

-

Animal Model: Male C57BL/6 mice are used.

-

Induction of Inflammation: A complete Freund's adjuvant (CFA) solution is injected into the plantar surface of one hind paw to induce a localized inflammatory response and mechanical allodynia.

-

Drug Administration: this compound is administered via intrathecal injection.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and at various time points after drug administration. An increase in the paw withdrawal threshold indicates an analgesic effect.

Conclusion

This compound is a highly selective and potent small-molecule inhibitor of adenylyl cyclase 1. Its mechanism of action involves the direct inhibition of AC1, leading to reduced cAMP production and modulation of downstream signaling pathways. The compound's interaction with the μ-opioid receptor signaling cascade, particularly its ability to prevent heterologous sensitization, suggests a potential therapeutic advantage in pain management and opioid dependence. The preclinical data demonstrating its analgesic efficacy in inflammatory pain models underscores its promise as a novel therapeutic agent. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]

- 6. researchgate.net [researchgate.net]

The Role of ST034307 in cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule ST034307 and its pivotal role as a selective inhibitor of adenylyl cyclase 1 (AC1) in cyclic AMP (cAMP) signaling. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs.

Core Concepts: this compound and Adenylyl Cyclase 1

This compound is a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1), a key enzyme in the cAMP signaling pathway.[1][2][3] AC1 is a membrane-bound enzyme responsible for converting adenosine triphosphate (ATP) into cAMP.[4] This second messenger, cAMP, is crucial for a multitude of cellular processes. AC1 is distinguished by its stimulation by calcium (Ca²⁺) in a calmodulin-dependent manner.[1][5] Studies utilizing knockout mice have implicated AC1 in pain perception and opioid dependence, making it a promising therapeutic target.[4][5] this compound, with its chromone core structure, has emerged from chemical library screenings as a valuable tool for investigating the physiological and pathological roles of AC1.[1][5]

Quantitative Data: Potency and Selectivity

This compound demonstrates potent and selective inhibition of AC1. The following tables summarize the key quantitative data regarding its activity.

Table 1: Inhibitory Potency of this compound against Adenylyl Cyclase 1

| Parameter | Value | Cell Line/System | Stimulus | Reference |

| IC₅₀ | 2.3 µM | HEK cells stably transfected with AC1 (HEK-AC1) | Ca²⁺/A23187 | [1][2][3][6][7] |

Table 2: Selectivity Profile of this compound against Membrane-Bound Adenylyl Cyclase Isoforms

| AC Isoform | Inhibition by this compound (at 30 µM) | Reference |

| AC1 | Yes | [4] |

| AC2 | No significant inhibition (potentiation of PMA-stimulated activity observed) | [2][4] |

| AC3 | No significant inhibition | [4] |

| AC4 | No significant inhibition | [4] |

| AC5 | No significant inhibition | [4] |

| AC6 | No significant inhibition | [4] |

| AC7 | No significant inhibition | [4] |

| AC8 | No significant inhibition | [1][4][6] |

| AC9 | No significant inhibition | [4] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Parameter | Value | Route of Administration | Reference |

| Mouse model of inflammatory pain (CFA-induced) | ED₅₀ (analgesia) | 0.28 µg | Intrathecal | [2][7] |

| Mouse models of pain | Effective Dose | 10 mg/kg | Subcutaneous | [4] |

Signaling Pathways and Mechanism of Action

This compound acts as a direct inhibitor of AC1.[4][8] Its mechanism does not involve interference with upstream signaling events such as G-protein-coupled receptor (GPCR) activation. The diagrams below illustrate the canonical cAMP signaling pathway and the inhibitory action of this compound.

This compound has been shown to inhibit AC1 activity stimulated by various means, including forskolin and Gαs-coupled receptors.[1] Furthermore, it enhances the μ-opioid receptor (MOR)-mediated inhibition of AC1.[1][5][6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro cAMP Accumulation Assay in HEK-AC1 Cells

This protocol is used to determine the inhibitory effect of this compound on AC1 activity in a cellular context.

1. Cell Culture and Plating:

-

Culture HEK cells stably transfected with AC1 (HEK-AC1) in appropriate growth medium.

-

Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound to the desired concentrations in assay buffer.

-

Aspirate the growth medium from the cells and wash with a suitable buffer (e.g., PBS).

-

Add the different concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

3. Stimulation of AC1:

-

Prepare a solution of the desired AC1 stimulus (e.g., 300 nM forskolin or 10 µM isoproterenol) in the assay buffer.[4]

-

Add the stimulus to the wells containing the cells and this compound.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

4. Measurement of cAMP:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available cAMP assay kit (e.g., LANCE cAMP assay or a competitive immunoassay).

-

Follow the manufacturer's instructions for the chosen assay kit.

5. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vivo Mouse Model of Inflammatory Pain

This protocol is used to assess the analgesic properties of this compound in a preclinical model.

1. Animals:

-

Use adult male C57BL/6J mice.[6]

-

Acclimate the animals to the testing environment before the experiment.

2. Induction of Inflammatory Pain:

-

Induce inflammation by injecting a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of one hind paw.[6]

3. Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., subcutaneous or intrathecal injection) at various doses.

-

The timing of drug administration can be before or after the formalin injection, depending on the experimental design.

4. Behavioral Assessment:

-

Observe the animals and quantify pain-related behaviors. For the formalin test, this typically involves recording the amount of time the animal spends licking or biting the injected paw.

-

Observations are usually made in two phases: the early phase (0-10 minutes post-formalin) and the late phase (15-40 minutes post-formalin).[6]

5. Data Analysis:

-

Calculate the total time spent licking/biting in each phase for each treatment group.

-

Compare the responses of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

If a dose-response study is conducted, calculate the ED₅₀ value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of adenylyl cyclase 1. Its ability to modulate cAMP signaling through direct inhibition of AC1 has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide highlight its utility as a research tool for dissecting the roles of AC1 in physiological and pathological processes, particularly in the context of pain and opioid signaling. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of targeting AC1 with selective inhibitors like this compound.

References

- 1. ST 034307 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]

- 2. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

The Indirect Modulation of μ-Opioid Receptor Signaling by ST034307: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the compound ST034307 and the μ-opioid receptor (MOR). Contrary to a direct ligand-receptor relationship, this compound, a selective inhibitor of adenylyl cyclase 1 (AC1), modulates MOR signaling through an indirect mechanism. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved.

Executive Summary

This compound is a potent and selective inhibitor of adenylyl cyclase 1 (AC1) with a reported IC50 of 2.3 μM.[1] Its interaction with the μ-opioid receptor (MOR) is not through direct binding but rather by influencing the downstream signaling cascade. The MOR, a Gαi/o-coupled receptor, classically mediates its effects by inhibiting adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] this compound enhances this inhibitory effect.[5]

Furthermore, chronic activation of the MOR can lead to a compensatory upregulation of adenylyl cyclase activity, a phenomenon known as heterologous sensitization, which is linked to opioid tolerance and dependence.[5][6][7] this compound has been shown to inhibit both the development and maintenance of this MOR-mediated sensitization of AC1.[5] Notably, the mechanism of this compound does not appear to involve the β-arrestin signaling pathway, as it has been observed to have no effect on β-arrestin 2 recruitment to the MOR.[8]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity and its influence on MOR signaling.

Table 1: Inhibitory Activity of this compound against Adenylyl Cyclase 1

| Compound | Target | Assay | IC50 (μM) | Reference |

| This compound | Adenylyl Cyclase 1 (AC1) | cAMP Accumulation Assay | 2.3 | [1] |

Table 2: Combined Effect of this compound and DAMGO on A23187-stimulated cAMP Accumulation in HEK-AC1/MOR Cells

| This compound Concentration (μM) | DAMGO Concentration (nM) | Description | Reference |

| 0.5 | 4 | Approximate EC20 concentrations | [5][8] |

| 7.5 | 15 | Approximate EC50 concentrations | [5][8] |

Note: DAMGO is a potent and selective synthetic peptide agonist for the μ-opioid receptor.

Signaling Pathways

The interaction between this compound and the MOR signaling cascade is primarily centered on the regulation of adenylyl cyclase 1.

Acute MOR Activation and this compound Synergy

Upon activation by an agonist (e.g., DAMGO), the MOR couples to the inhibitory G-protein, Gαi/o. This leads to the dissociation of the Gαi/o subunit, which then inhibits the activity of AC1, resulting in reduced cAMP production. This compound, by directly inhibiting AC1, potentiates this effect, leading to a more pronounced decrease in intracellular cAMP levels.

Figure 1. Acute MOR signaling pathway and the inhibitory action of this compound.

Chronic MOR Activation and Prevention of Heterologous Sensitization

Prolonged exposure to MOR agonists can trigger a compensatory mechanism known as heterologous sensitization. This process leads to an upregulation and superactivation of AC1, resulting in an overshoot of cAMP production upon subsequent stimulation, which is thought to contribute to opioid tolerance and withdrawal.[6][7] this compound has been demonstrated to block this sensitization, thereby potentially mitigating the molecular underpinnings of tolerance.

Figure 2. Inhibition of MOR-mediated heterologous sensitization by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Forskolin-Stimulated cAMP Accumulation Assay (for Gαi-Coupled Receptors)

This assay is used to quantify the inhibition of adenylyl cyclase activity. Since the MOR is Gαi-coupled, its activation leads to a decrease in cAMP. To measure this decrease, adenylyl cyclase is first stimulated with forskolin to generate a detectable level of cAMP.

Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled or biotin-labeled) for binding to a specific anti-cAMP antibody that is coupled to a detection molecule (e.g., Europium cryptate). A decrease in intracellular cAMP (due to MOR activation) results in more tracer binding to the antibody, leading to a higher signal (e.g., HTRF or FRET). Conversely, an increase in intracellular cAMP leads to a lower signal.[9][10][11][12]

Materials:

-

HEK293 cells stably co-expressing the human μ-opioid receptor and adenylyl cyclase 1 (HEK-AC1/MOR).

-

Cell culture medium (e.g., DMEM) with supplements.

-

Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[13]

-

Forskolin.

-

MOR agonist (e.g., DAMGO).

-

This compound.

-

cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).[9][11][13][14]

-

384-well white opaque microplates.

-

Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).

Procedure:

-

Cell Preparation: Culture HEK-AC1/MOR cells to approximately 80% confluency. Harvest the cells, wash, and resuspend in assay buffer to the desired concentration (e.g., 2,000-5,000 cells/well).[15]

-

Compound Addition: Dispense the cell suspension into the wells of a 384-well plate. Add serial dilutions of the MOR agonist (DAMGO), this compound, or a combination of both. For antagonist mode, pre-incubate with the antagonist before adding the agonist.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a submaximal cAMP response (e.g., EC80).[16]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[15][17]

-

Cell Lysis and Detection: Add the cAMP detection reagents, including the labeled cAMP tracer and the specific antibody, according to the manufacturer's protocol. This step typically includes a cell lysis buffer.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the immunoassay to reach equilibrium.[9]

-

Data Acquisition: Measure the signal on a compatible plate reader.

-

Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve generated with known amounts of cAMP. Plot the cAMP concentration against the agonist concentration to determine EC50 values.

Figure 3. Experimental workflow for the forskolin-stimulated cAMP accumulation assay.

Heterologous Sensitization of Adenylyl Cyclase 1 Assay

This assay measures the superactivation of AC1 following chronic exposure to a MOR agonist.

Principle: Cells are pre-treated with a high concentration of a MOR agonist for several hours. This chronic activation induces a compensatory upregulation of AC1. The agonist is then washed out, and an antagonist is added to block the MOR. AC1 is then stimulated (e.g., with the calcium ionophore A23187 for the Ca2+-sensitive AC1), and the resulting "overshoot" in cAMP production is measured and compared to cells that were not chronically exposed to the agonist.[8]

Materials:

-

HEK-AC1/MOR cells.

-

MOR agonist (e.g., 1 µM DAMGO).

-

MOR antagonist (e.g., 1 µM Naloxone).

-

AC1 stimulator (e.g., 3 µM A23187).

-

This compound.

-

Standard cell culture and cAMP assay reagents as listed above.

Procedure:

For Development of Sensitization:

-

Pre-treatment: Treat HEK-AC1/MOR cells with this compound or vehicle for a defined period (e.g., 30 minutes).

-

Chronic Agonist Exposure: Add a saturating concentration of DAMGO (1 µM) and incubate for 2 hours at 37°C.[8]

-

Wash and Block: Wash the cells to remove DAMGO and add the MOR antagonist naloxone (1 µM) to prevent any residual agonist activity.

-

Stimulation and Detection: Stimulate the cells with A23187 (3 µM) and proceed with the cAMP detection protocol as described in section 3.1.[8]

For Maintenance of Sensitization:

-

Chronic Agonist Exposure: Treat cells with DAMGO (1 µM) for 2 hours at 37°C.

-

Inhibitor Addition: Add this compound or vehicle during the last part of the chronic agonist exposure (e.g., the final 30 minutes).

-

Wash, Block, Stimulate, and Detect: Proceed with steps 3 and 4 as described for the "Development" protocol.

Data Analysis: Compare the cAMP levels in the DAMGO-pretreated cells to the vehicle-pretreated cells. A significant increase in cAMP production in the DAMGO group indicates heterologous sensitization. The effect of this compound is quantified by its ability to reduce this cAMP overshoot.

Figure 4. Experimental workflows for heterologous sensitization assays.

Conclusion

This compound represents a novel pharmacological tool that indirectly modulates μ-opioid receptor signaling. By selectively inhibiting adenylyl cyclase 1, it enhances the acute inhibitory effects of MOR agonists on cAMP production and, crucially, counteracts the chronic effects of MOR activation that lead to heterologous sensitization. This dual action suggests a potential therapeutic avenue for developing analgesics with a reduced propensity for tolerance and dependence. The lack of interaction with the β-arrestin pathway further distinguishes its mechanism from direct MOR ligands. The data and protocols presented in this whitepaper provide a foundational resource for further investigation into the therapeutic potential of AC1 inhibition in the context of opioid pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 5. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute and chronic activation of the mu-opioid receptor with the endogenous ligand endomorphin differentially regulates adenylyl cyclase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constitutive μ-Opioid Receptor Activity Leads to Long-term Endogenous Analgesia and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. revvity.com [revvity.com]

- 15. Assay in Summary_ki [bdb99.ucsd.edu]

- 16. researchgate.net [researchgate.net]

- 17. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

ST034307: A Deep Dive into its Adenylyl Cyclase Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the small molecule inhibitor ST034307 against the nine membrane-bound adenylyl cyclase (AC) isoforms. This compound has emerged as a critical tool for studying the physiological and pathological roles of AC1, particularly in the context of pain and opioid dependence.[1][2] This document consolidates available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent and highly selective inhibitor of type 1 adenylyl cyclase (AC1).[1][2][3] Extensive screening has demonstrated its remarkable selectivity for AC1 over all other membrane-bound AC isoforms, most notably the closely related, calcium-stimulated AC8.[1][3] While this compound effectively inhibits AC1, it does not show significant inhibitory activity against AC2, AC3, AC4, AC5, AC6, AC7, AC8, and AC9. Interestingly, under specific stimulatory conditions, it has been observed to potentiate the activity of AC2, and to a lesser extent, AC5 and AC6. This unique profile makes this compound an invaluable probe for dissecting the specific functions of AC1.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified primarily for AC1. For other isoforms, the available data is largely qualitative, describing a lack of inhibition or a potentiation effect.

| Isoform | Common Stimulator(s) | This compound Activity | IC50 (µM) | Data Source |

| AC1 | Ca²⁺/Calmodulin, Forskolin, Gαs | Inhibition | 2.3 | [1][3] |

| AC2 | Gβγ, Forskolin, PMA | Potentiation (PMA-stimulated) | N/A | [3] |

| AC3 | Ca²⁺/Calmodulin, Forskolin | No significant inhibition | N/A | |

| AC4 | Gβγ, Forskolin | No significant inhibition | N/A | |

| AC5 | Gαs, Forskolin (Inhibited by Ca²⁺) | Slight Potentiation (Forskolin-stimulated) | N/A | |

| AC6 | Gαs, Forskolin (Inhibited by Ca²⁺) | Slight Potentiation (Forskolin-stimulated) | N/A | |

| AC7 | Gβγ, Forskolin | No significant inhibition | N/A | |

| AC8 | Ca²⁺/Calmodulin, Forskolin | No significant inhibition up to 30 µM | > 30 | [1][3] |

| AC9 | Gαs | No significant inhibition | N/A |

N/A: Not applicable as inhibition was not observed, or quantitative data is not available in the cited literature.

Signaling Pathways and Regulatory Mechanisms

Adenylyl cyclases are key enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[4] Different AC isoforms are regulated by a variety of signaling molecules, which accounts for their diverse physiological roles. This compound's selective inhibition of AC1 allows for the targeted modulation of pathways regulated by this specific isoform.

AC1 Signaling Pathway

AC1 is primarily activated by Gs protein-coupled receptors (GPCRs) and by an increase in intracellular calcium, mediated by calmodulin.[4] Conversely, it is inhibited by Gi/o protein-coupled receptors.

Experimental Protocols

The selectivity of this compound was determined using a series of well-established in vitro and cell-based assays. The core of these experiments is the measurement of cAMP accumulation in response to specific AC isoform activators in the presence or absence of the inhibitor.

Cell-Based cAMP Accumulation Assay in HEK293 Cells

This is the primary method used to determine the potency and selectivity of AC inhibitors in a cellular context.

Objective: To measure the effect of this compound on the activity of individual AC isoforms expressed in a mammalian cell line.

Materials:

-

HEK293 cells stably or transiently expressing a single human AC isoform (AC1 through AC9).

-

Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS or PBS) containing a phosphodiesterase (PDE) inhibitor like IBMX or Ro 20-1724 to prevent cAMP degradation.

-

AC isoform-specific stimulators:

-

AC1, AC8: Calcium ionophore (e.g., A23187) or Forskolin.

-

AC2, AC4, AC7: Forskolin.

-

AC3: Forskolin.

-

AC5, AC6: Forskolin.

-

For Gs-coupled receptor stimulation: Isoproterenol.

-

For PKC-dependent stimulation (AC2): Phorbol 12-myristate 13-acetate (PMA).

-

-

This compound stock solution (in DMSO).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well cell culture plates.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the desired AC isoform into 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well) and culture overnight to allow for cell attachment.

-

Compound Pre-incubation: Remove the culture medium and replace it with assay buffer containing various concentrations of this compound or vehicle (DMSO). Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add the specific AC stimulator to the wells and incubate for another defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value for inhibition or to observe any potentiation effects.

In Vitro Adenylyl Cyclase Activity Assay in Sf9 Cell Membranes

This assay provides a more direct measure of the inhibitor's effect on the AC enzyme without the complexity of a whole-cell system.

Objective: To determine the direct effect of this compound on the enzymatic activity of AC isoforms in isolated cell membranes.

Materials:

-

Membranes prepared from Sf9 (Spodoptera frugiperda) insect cells overexpressing a single AC isoform.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl₂, ATP, and a regeneration system like creatine kinase/phosphocreatine).

-

AC stimulators (e.g., purified Gαs, Ca²⁺/Calmodulin, Forskolin).

-

This compound stock solution (in DMSO).

-

Radiolabeled [α-³²P]ATP or a non-radioactive method for cAMP detection.

-

Dowex and alumina columns (for radioactive assays) or a commercial cAMP detection kit.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, Sf9 membranes expressing the AC isoform of interest, and the desired concentration of this compound or vehicle. Pre-incubate on ice for 10 minutes.

-

Initiation of Reaction: Add the specific AC stimulator and ATP (containing a tracer of [α-³²P]ATP if using the radioactive method) to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS, EDTA).

-

cAMP Quantification:

-

Radioactive method: Separate the produced [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography. Quantify the radioactivity using a scintillation counter.

-

Non-radioactive method: Use an appropriate cAMP detection kit.

-

-

Data Analysis: Calculate the rate of cAMP production and plot it against the this compound concentration to determine its effect on enzymatic activity.

Experimental Workflow Visualization

The general workflow for assessing the selectivity of an AC inhibitor like this compound can be visualized as follows:

Conclusion

This compound is a highly selective and potent inhibitor of adenylyl cyclase 1. Its unique profile, characterized by strong inhibition of AC1 and a lack of significant inhibition against other membrane-bound AC isoforms, establishes it as an indispensable pharmacological tool. The methodologies outlined in this guide provide a framework for the continued investigation of AC1 function and the development of next-generation isoform-selective AC modulators for therapeutic applications.

References

- 1. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Editorial: Adenylyl cyclase isoforms as potential drug targets [frontiersin.org]

The Discovery and Synthesis of ST034307: A Selective Adenylyl Cyclase 1 Inhibitor for Pain Management

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: The pursuit of novel analgesics with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Adenylyl cyclase 1 (AC1), a calcium/calmodulin-stimulated enzyme predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for pain and opioid dependence.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of ST034307, a potent and selective small-molecule inhibitor of AC1.[1]

Discovery of this compound

This compound was identified through a targeted chemical library screening designed to discover inhibitors of AC1.[1][3] The screening campaign utilized a library of natural product derivatives, leveraging the chemical diversity of natural compounds to identify novel modulators of AC activity.[4]

Initial Screening and Hit Identification

The primary screening assay measured cyclic adenosine monophosphate (cAMP) accumulation in Human Embryonic Kidney (HEK) cells stably transfected with AC1 (HEK-AC1 cells).[1][2] This cell-based assay provided a physiologically relevant context to assess compound activity. From this screen, this compound, a chromone-derived small molecule, was identified as a potent inhibitor of Ca2+-stimulated cAMP production.[1]

Selectivity Profiling

A critical step in the characterization of this compound was to determine its selectivity for AC1 over other adenylyl cyclase isoforms, particularly the closely related AC8.[3] Non-selective inhibition of AC isoforms could lead to undesirable side effects, including memory impairment.[3] this compound demonstrated remarkable selectivity, inhibiting AC1 with a potent IC50, while showing no significant inhibition of other membrane-bound AC isoforms, including AC8, at concentrations up to 30 µM.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound (6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one) is not publicly available in the reviewed literature, its chemical structure indicates that it is a chromone derivative. General synthetic methods for chromones typically involve the condensation of substituted phenols with β-keto esters or related synthons. Common named reactions for chromone synthesis include the Baker-Venkataraman rearrangement and the Simonis reaction. It is also noted that this compound is commercially available from suppliers such as Tocris Bioscience.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its physicochemical properties, in vitro potency, and in vivo efficacy.

| Parameter | Value | Reference |

| Molecular Weight | 298 g/mol | [1] |

| CLogP | 4.07 | [1] |

| Topological Polar Surface Area (TPSA) | 26 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Assay | Parameter | Value (µM) | Reference |

| AC1 Inhibition (HEK-AC1 cells) | IC50 | 2.3 (95% CI = 1.2 to 4.5) | [1] |

| AC8 Inhibition (HEK-AC8 cells) | IC50 | > 30 | [1] |

| Pain Model | Administration Route | Parameter | Value (mg/kg) | Reference |

| Formalin-Induced Inflammatory Pain (Phase 2) | Subcutaneous | ED50 | 6.88 (95% CI = 0.85 to 14.05) | [6] |

| Acid-Induced Visceral Pain | Subcutaneous | ED50 | 0.92 (95% CI = 0.15 to 4.41) | [2] |

| CFA-Induced Inflammatory Pain | Intrathecal | ED50 | 0.00028 (95% CI = 0.00013 to 0.00043) | [1] |

| Parameter | Value (after 10 mg/kg s.c. dose) | Reference |

| Peak Plasma Concentration (Cmax) | 1.82 ± 0.39 µM at 60 min | [6] |

| Half-Life (t1/2) | ~161 ± 88 min | [6] |

| Clearance (CL/F) | 305.04 ± 22.63 ml/min | [6] |

| Volume of Distribution (V/F) | 1619 ± 790 ml | [6] |

| Brain Penetration | Not detectable | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

cAMP Accumulation Assay in HEK-AC1 Cells

-

Cell Culture: HEK-293 cells stably expressing human AC1 are cultured in appropriate media (e.g., MEM with 2% charcoal-stripped serum) and plated in 384-well plates at a density of 10,000 cells/well overnight.[8][9]

-

Compound Treatment: The following day, the media is removed, and cells are washed with PBS. Cells are then incubated with serial dilutions of this compound or vehicle (DMSO) for a specified period.

-

Stimulation: To induce cAMP production, cells are stimulated with an AC activator. This can be:

-

cAMP Measurement: After stimulation, intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9] The fluorescence emission ratio is used to calculate cAMP concentrations based on a standard curve.[9]

-

Data Analysis: The data is normalized with the activator-only response as 100% and baseline as 0%.[1] IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[1]

Formalin-Induced Inflammatory Pain in Mice

-

Animals: Male C57BL/6J mice are used for this model.[2]

-

Compound Administration: this compound or vehicle is administered subcutaneously at various doses (e.g., 3, 10, and 30 mg/kg).[10]

-

Induction of Pain: A dilute solution of formalin (e.g., 20 µL of a 2.5% or 5% solution) is injected into the plantar surface of the mouse's hind paw.[2][4]

-

Behavioral Observation: The animal is immediately placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded in two distinct phases: the early (neurogenic) phase (0-10 minutes post-injection) and the late (inflammatory) phase (16-40 minutes post-injection).[2][3]

-

Data Analysis: The analgesic effect of this compound is determined by the reduction in paw licking time compared to the vehicle-treated group. ED50 values are calculated from the dose-response data.[2]

Visualizations

The following diagrams illustrate the signaling pathway of AC1, the experimental workflow for the discovery of this compound, and the logical relationship of its mechanism of action.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]

- 7. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. researchgate.net [researchgate.net]

ST034307: A Selective Adenylyl Cyclase 1 Inhibitor for Pain Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: ST034307 is a potent and selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme implicated in the signaling pathways of pain and opioid dependence.[1][2][3][4] Research has demonstrated its analgesic properties in various preclinical models of inflammatory and visceral pain, suggesting its potential as a novel non-opioid analgesic.[1][3][5] A key advantage of this compound is its apparent lack of analgesic tolerance development with chronic use, a significant drawback of traditional opioid therapies.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound in various assays and preclinical pain models.

Table 1: In Vitro Inhibition of Adenylyl Cyclase 1

| Assay System | Stimulator | IC50 of this compound | Reference |

| HEK cells stably expressing AC1 | Ca2+/Calmodulin | 2.3 µM | [4] |

| HEK-AC1 cell membranes | Forskolin | Not specified | [1][3] |

| HEK-AC1 cell membranes | Gαs | Not specified | [1][3] |

Table 2: Analgesic Efficacy in Preclinical Pain Models

| Pain Model | Species | Administration Route | Endpoint | ED50 of this compound | Reference |

| Formalin-Induced Inflammatory Pain (Phase 2) | Mouse | Subcutaneous | Paw Licking Time | ~10 mg/kg | [1] |

| Acetic Acid-Induced Visceral Pain | Mouse | Subcutaneous | Abdominal Writhing | 0.92 mg/kg | [5] |

| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Mouse | Intrathecal | Mechanical Allodynia | 0.28 µg | [1] |

Signaling Pathways

Adenylyl Cyclase 1 (AC1) Signaling Pathway in Nociception

The following diagram illustrates the central role of AC1 in pain signaling within a nociceptive neuron and the inhibitory effect of this compound.

Experimental Protocols

Adenylyl Cyclase 1 Inhibition Assay

This protocol details the methodology for assessing the inhibitory activity of this compound on AC1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AC1.

Materials:

-

HEK293 cells stably expressing human AC1 (HEK-AC1).

-

Cell culture reagents.

-

Membrane preparation buffers.

-

Assay buffer (containing ATP, MgCl2, and a phosphodiesterase inhibitor).

-

AC1 stimulator (e.g., Ca2+/Calmodulin, Forskolin, or purified Gαs).

-

This compound stock solution (in DMSO).

-

cAMP detection kit (e.g., ELISA or LANCE).

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-AC1 cells to confluency.

-

Harvest cells and prepare cell membranes by dounce homogenization and differential centrifugation.

-

Determine protein concentration of the membrane preparation.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the AC1-containing cell membranes.

-

Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate.

-

Initiate the enzymatic reaction by adding the assay buffer containing the AC1 stimulator.

-

Incubate at 30°C for a defined period (e.g., 10-15 minutes).

-

Stop the reaction.

-

-

cAMP Detection:

-

Measure the amount of cAMP produced in each well using a commercial cAMP detection kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a baseline control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Formalin-Induced Inflammatory Pain Model

This protocol describes the use of the formalin test to evaluate the analgesic effects of this compound in mice.

Objective: To assess the efficacy of this compound in reducing nociceptive behaviors in a model of inflammatory pain.

Materials:

-

Male C57BL/6 mice.

-

This compound solution for subcutaneous injection.

-

Vehicle control solution.

-

5% formalin solution.

-

Observation chambers.

-

Timer.

Procedure:

-

Acclimation:

-

Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

-

-

Drug Administration:

-

Administer this compound or vehicle subcutaneously at the desired doses.

-

-

Formalin Injection:

-

At the time of expected peak effect of this compound, inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

-

-

Behavioral Observation:

-

Immediately after the formalin injection, return the mouse to the observation chamber.

-

Record the cumulative time the animal spends licking the injected paw.

-

Observations are typically divided into two phases:

-

Phase 1 (Acute Pain): 0-10 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

-

-

-

Data Analysis:

-

Compare the paw licking time between the this compound-treated groups and the vehicle-treated group for each phase.

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.

-

If multiple doses are tested, a dose-response curve can be generated to calculate the ED50.

-

Experimental Workflow for this compound Discovery

The following diagram outlines the logical workflow that likely led to the identification and validation of this compound as a selective AC1 inhibitor for pain.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - Frontiers in Pharmacology - Figshare [figshare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

ST034307: A Deep Dive into its In Vivo and In Vitro Effects

A Technical Guide for Researchers and Drug Development Professionals

ST034307 has emerged as a potent and selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1), a key enzyme in cellular signal transduction. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, presenting key data, experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the areas of pain management and opioid dependence.

Core Mechanism of Action

This compound exerts its effects through the selective inhibition of adenylyl cyclase 1 (AC1). AC1 is a membrane-bound enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes. Notably, AC1 is highly expressed in the central nervous system and plays a significant role in pain perception and the development of opioid tolerance.[1] By selectively targeting AC1, this compound offers a promising therapeutic strategy for modulating pain pathways with potentially fewer side effects compared to non-selective inhibitors.[2][3]

In Vitro Effects of this compound

The in vitro activity of this compound has been characterized in various cellular and membrane-based assays, demonstrating its selectivity and potency as an AC1 inhibitor.

Quantitative Data: In Vitro Inhibition of AC1

| Cell/Membrane Preparation | Activator of AC1 | This compound Concentration | Inhibition of AC1 Activity | Reference |

| HEK cells stably expressing AC1 (HEK-AC1) | Forskolin | 30 µM | Significant inhibition | [4] |

| HEK-AC1 cells | Isoproterenol (via Gαs-coupled receptors) | 30 µM | Significant inhibition | [4] |

| HEK-AC1 cell membranes | Calmodulin | Not specified | ~30% | [4] |

| HEK-AC1 cell membranes | Forskolin | Not specified | ~30% | [4] |

| Sf9 insect cell membranes expressing recombinant AC1 | Not specified | Not specified | ~30% | [4] |

| HEK-AC1 cells with chronic MOR activation | Not specified | Not specified | Blocked heterologous sensitization | [3][4] |

| Guinea pig atrial and sino-atrial node (SAN) cells | Phenylephrine (PE) | 1 µM | Reduced beating rate of SAN cells | [5] |

Experimental Protocols: In Vitro Assays

cAMP Accumulation in Cells:

-

Cell Culture: Human embryonic kidney (HEK) cells stably expressing AC1 (HEK-AC1) are cultured in appropriate media.

-

Compound Incubation: Cells are incubated with this compound (e.g., 30 µM) for 30 minutes at room temperature.

-

AC1 Stimulation: AC1 is stimulated using agents like forskolin or isoproterenol.

-

cAMP Quantification: Intracellular cAMP levels are measured using commercially available kits, such as the LANCE Ultra cAMP kit.[4]

AC Activity in Cell Membranes:

-

Membrane Preparation: Cell membranes are prepared from HEK-AC1 cells or Sf9 insect cells expressing recombinant AC1.

-

Assay Conditions: Membranes are incubated with this compound in the presence of AC1 activators like calmodulin or forskolin.

-

AC Activity Measurement: The conversion of [α-³²P]ATP to [³²P]cAMP is measured to determine AC activity.

Cell Viability Assay:

-

Procedure: HEK-AC1 cells are plated and incubated with this compound under the same conditions as the cAMP accumulation assays.

-

Measurement: Cell viability is assessed using a luminescent cell viability assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. Luminescence is measured as an indicator of cell viability.[4]

In Vivo Effects of this compound

In vivo studies in animal models have demonstrated the analgesic properties of this compound in various pain states, highlighting its therapeutic potential.

Quantitative Data: In Vivo Analgesic Effects

| Animal Model | Pain Type | Administration Route | This compound Dose | Analgesic Effect | Reference |

| Mouse | CFA-induced inflammatory pain | Intrathecal | 0.5 µg | Significant relief of mechanical allodynia | [4] |

| Mouse | CFA-induced inflammatory pain | Intrathecal | Dose-dependent | ED₅₀ of 0.28 µg | [4] |

| Mouse | Formalin-induced inflammatory pain | Not specified | Dose-dependent | Reduced paw licking behavior | [6][7][8] |

| Mouse | Acetic acid-induced visceral pain | Intraperitoneal | Dose-dependent | Reduced number of abdominal constrictions | [6][9] |

| Mouse | Acid-depressed nesting behavior | Subcutaneous | 3, 10, 30 mg/kg | Rescued nesting behavior | [6] |

Experimental Protocols: In Vivo Pain Models

CFA-Induced Inflammatory Pain:

-

Induction: An intraplantar injection of Complete Freund's Adjuvant (CFA) into the mouse hind paw is used to induce a localized inflammatory reaction.

-

Drug Administration: this compound is administered via intrathecal injection.

-

Pain Assessment: Mechanical allodynia is measured using von Frey filaments to assess the paw withdrawal threshold.[4]

Formalin-Induced Inflammatory Pain:

-

Induction: A dilute solution of formalin is injected into the plantar surface of the mouse hind paw.

-

Behavioral Observation: The time the animal spends licking the injected paw is recorded in two phases, representing acute nociception and inflammatory pain.[6][7][8]

Acetic Acid-Induced Visceral Pain (Writhing Assay):

-

Induction: An intraperitoneal injection of acetic acid is administered to induce abdominal constrictions (writhes).

-

Observation: The number of writhes is counted over a specific period as a measure of visceral pain.[6][9]

Acid-Depressed Nesting Behavior:

-

Induction: An intraperitoneal injection of lactic acid is used to induce a state of discomfort that suppresses natural nesting behavior.

-

Assessment: The quality of the nest built by the mouse is scored to assess the analgesic effect of the compound.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound selectively inhibits AC1, modulating cAMP signaling pathways involved in pain.

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a highly selective inhibitor of adenylyl cyclase 1 with demonstrated efficacy in both in vitro and in vivo models of pain. Its ability to modulate cAMP signaling in a targeted manner provides a promising avenue for the development of novel analgesics with a potentially improved safety profile. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and other selective AC1 inhibitors.

References

- 1. Inhibition of adenylyl cyclase 1 (AC1) and exchange protein directly activated by cAMP (EPAC) restores ATP-sensitive potassium (KATP) channel activity after chronic opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasofscience.org [atlasofscience.org]

- 3. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]

- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ST034307 in Mouse Inflammatory Pain Models

These application notes provide detailed protocols for utilizing ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), for the study of inflammatory pain in mouse models. The provided information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2] Studies have demonstrated its analgesic properties in various rodent models of inflammatory and neuropathic pain.[1][3][4] AC1 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is implicated in pain perception and sensitization.[1][3] By selectively inhibiting AC1, this compound offers a targeted approach to modulating pain pathways, potentially with fewer side effects than non-selective agents.[1][2] These protocols detail the use of this compound in well-established mouse models of inflammatory pain.

Data Presentation

Table 1: this compound Dosage in Mouse Inflammatory Pain Models

| Pain Model | Administration Route | Dosage Range | Efficacy | Reference |

| Complete Freund's Adjuvant (CFA) | Intrathecal | 0.25 - 1 µg | Dose-dependent relief of mechanical allodynia | [1] |

| Formalin-induced | Subcutaneous | 3 - 30 mg/kg | Reduction in paw licking behavior | [3] |

| Acetic acid-induced visceral pain | Subcutaneous | 0.92 mg/kg (ED50) | Reduction in abdominal writhing | [3][5] |

| Lactic acid-induced | Subcutaneous | 3 - 30 mg/kg | Rescue of acid-depressed nesting behavior | [3][6] |

Signaling Pathway of this compound in Pain Modulation

The analgesic effect of this compound is primarily mediated through the inhibition of AC1 in nociceptive pathways. In response to inflammatory stimuli, calcium levels rise within sensory neurons, leading to the activation of AC1. This results in the conversion of ATP to cAMP. Elevated cAMP levels contribute to neuronal sensitization and increased pain perception. This compound directly inhibits AC1 activity, thereby reducing cAMP production and mitigating the downstream signaling cascades that lead to hyperalgesia and allodynia.[1][3][7]

Experimental Protocols

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol describes the induction of a localized and persistent inflammatory state in the mouse hind paw using Complete Freund's Adjuvant (CFA).[1][8][9]

Materials:

-

This compound

-

Complete Freund's Adjuvant (CFA)

-

Sterile saline

-

Isoflurane or other suitable anesthetic

-

Insulin syringes with 28-30G needles

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Animal Handling and Acclimation: Acclimate mice to the experimental environment and handling for at least 3 days prior to the experiment.

-

Baseline Nociceptive Testing: Measure baseline mechanical sensitivity using von Frey filaments before CFA injection.

-

Induction of Inflammation:

-

Anesthetize the mouse using isoflurane.

-

Inject 20 µL of CFA subcutaneously into the plantar surface of the right hind paw.[9]

-

Allow the animal to recover in a clean cage.

-

-

Post-CFA Nociceptive Testing: Assess the development of mechanical allodynia at 24 hours post-CFA injection. A significant decrease in the paw withdrawal threshold indicates the successful induction of inflammatory pain.

-

This compound Administration:

-

For intrathecal administration, deliver this compound in a volume of 5 µL to the lumbar spinal cord.

-

For subcutaneous administration, inject the desired dose in an appropriate vehicle.

-

-

Assessment of Analgesia: Measure mechanical sensitivity at various time points (e.g., 30, 60, 120 minutes) after this compound administration to evaluate its analgesic effect.

Protocol 2: Carrageenan-Induced Acute Inflammatory Pain Model

This protocol outlines the induction of an acute and transient inflammatory response in the mouse hind paw using carrageenan.[10][11][12]

Materials:

-

This compound

-

Lambda carrageenan (2% w/v in sterile saline)

-

Sterile saline

-

Isoflurane or other suitable anesthetic

-

Insulin syringes with 28-30G needles

-

Hargreaves apparatus for assessing thermal hyperalgesia

Procedure:

-

Animal Handling and Acclimation: Acclimate mice to the experimental setup and handling for at least 3 days.

-

Baseline Nociceptive Testing: Determine baseline thermal withdrawal latency using the Hargreaves test.

-

Induction of Inflammation:

-

Post-Carrageenan Nociceptive Testing: Measure thermal hyperalgesia 2-3 hours after carrageenan injection. A significant decrease in paw withdrawal latency indicates the presence of inflammatory pain.

-

This compound Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal) at the appropriate dose.

-

Assessment of Analgesia: Evaluate the thermal withdrawal latency at multiple time points following drug administration to determine the analgesic efficacy of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the analgesic efficacy of this compound in a mouse model of inflammatory pain.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. atlasofscience.org [atlasofscience.org]

- 8. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. 4.2. Carrageenan-Induced Inflammatory Pain [bio-protocol.org]

- 11. aragen.com [aragen.com]

- 12. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

Application Notes and Protocols for ST034307 in HEK293 Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST034307 has been identified as a selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2][3] Adenylyl cyclases are crucial enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a key second messenger in numerous cellular signaling pathways.[2] AC1, a membrane-bound isoform, is notably stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner and is implicated in processes such as pain perception and opioid dependence.[1][3] The selectivity of this compound for AC1 over other adenylyl cyclase isoforms, including the closely related AC8, makes it a valuable tool for studying the specific roles of AC1 and a potential therapeutic agent for pain management.[2][4]

These application notes provide detailed protocols for utilizing this compound in Human Embryonic Kidney 293 (HEK293) cell assays to characterize its inhibitory effects on AC1 activity. HEK293 cells, particularly those stably expressing AC1 (HEK-AC1), are a common model system for studying AC signaling.[1]

Mechanism of Action

This compound directly inhibits the enzymatic activity of AC1.[2] This inhibition has been demonstrated in various contexts, including in response to stimulation by:

-

Forskolin: A general activator of most adenylyl cyclase isoforms (except AC9).[1]

-

Gαs-coupled receptors: Activation of these receptors, for example, by isoproterenol acting on endogenous β-adrenergic receptors in HEK cells, leads to AC stimulation.[1]

-

Calcium/Calmodulin: this compound inhibits Ca²⁺-stimulated cAMP accumulation in HEK-AC1 cells.[1][3]

This compound's inhibitory action is distinct from P-site inhibitors of adenylyl cyclase.[1] Furthermore, it has been shown to enhance the µ-opioid receptor (MOR)-mediated inhibition of AC1 in short-term assays.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound in HEK293 cell-based and membrane assays.

Table 1: Inhibition of AC1 Activity by this compound in HEK-AC1 Cells

| Stimulant | This compound Effect | Reference |

| Forskolin | Significant inhibition of AC1 activity | [1] |

| Isoproterenol (via β-adrenergic receptors) | Significant inhibition of AC1 activity | [1] |

| A23187 (Calcium ionophore) | Inhibition of Ca²⁺-stimulated cAMP accumulation | [1] |

Table 2: Activity of this compound in Membrane Preparations

| Membrane Source | AC Isoform | Stimulant | This compound Effect | Reference |

| HEK-AC1 cells | AC1 | Calmodulin | Modest, but significant inhibition (~30%) | [1][5] |

| HEK-AC1 cells | AC1 | Forskolin | Modest, but significant inhibition (~30%) | [1][5] |

| Sf9 insect cells | Recombinant AC1 | - | Inhibition of activity (~30%) | [1][5] |

| Sf9 insect cells | Recombinant AC2 | - | Potentiation of activity | [1][5] |

| Sf9 insect cells | Recombinant AC5 | - | Inactive (even at 100 µM) | [1][5] |

Signaling Pathways

The signaling pathways modulated by this compound in the context of HEK293 cells expressing AC1 are depicted below.

Caption: this compound inhibits AC1 downstream of G-protein coupled receptor signaling.

Experimental Protocols

Cell Culture and Maintenance of HEK293 and HEK-AC1 Cells

Objective: To maintain healthy cultures of wild-type HEK293 and HEK293 cells stably expressing AC1 (HEK-AC1) for subsequent assays.

Materials:

-

HEK293 cells (ATCC)

-

HEK-AC1 cells (stably transfected)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) for selection of HEK-AC1 cells

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For HEK-AC1 cells, add G418 to the culture medium at a pre-determined optimal concentration to maintain selection pressure.

-

Grow cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer with PBS. b. Add Trypsin-EDTA and incubate for a few minutes until cells detach. c. Neutralize trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

cAMP Accumulation Assay in Whole Cells

Objective: To measure the effect of this compound on cAMP levels in intact HEK293 and HEK-AC1 cells following stimulation.

Materials:

-

HEK293 and HEK-AC1 cells

-

This compound

-

Stimulants (e.g., Forskolin, Isoproterenol, A23187)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Serum-free DMEM

-

cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

-

96-well cell culture plates

Protocol:

-

Seed HEK293 and HEK-AC1 cells in 96-well plates and grow to confluency.

-

On the day of the assay, replace the culture medium with serum-free DMEM and incubate for 1 hour.

-

Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) for a designated time to prevent cAMP degradation.

-

Add various concentrations of this compound to the wells and incubate for a pre-determined time.

-

Add the stimulant (e.g., Forskolin or Isoproterenol) to the wells and incubate for the desired stimulation period.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay kit.

-

Analyze the data to determine the inhibitory effect of this compound on stimulated cAMP accumulation.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasofscience.org [atlasofscience.org]

- 3. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Characterization of ST034307 Inhibition of cAMP Accumulation

These application notes provide a detailed protocol for determining the inhibitory activity of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), on cyclic AMP (cAMP) accumulation in a cell-based assay. The described methodology is applicable to researchers in pharmacology, cell biology, and drug development for characterizing AC1 inhibitors.

Introduction

Cyclic AMP is a critical second messenger synthesized from ATP by the enzyme adenylyl cyclase (AC). The Gs alpha subunit (Gαs) of heterotrimeric G proteins stimulates the cAMP-dependent pathway by activating adenylyl cyclase.[1] This pathway is initiated by the binding of a ligand to a G protein-coupled receptor (GPCR), which causes a conformational change, leading to the exchange of GDP for GTP on the Gαs subunit.[2] The activated Gαs subunit then binds to and activates adenylyl cyclase, resulting in the production of cAMP.[1][2]

This compound has been identified as a selective inhibitor of type 1 adenylyl cyclase (AC1).[3][4][5] Studies have demonstrated its ability to inhibit Ca2+-stimulated and forskolin- or Gs-coupled receptor-stimulated cAMP accumulation in HEK cells stably expressing AC1.[3][5] Due to its analgesic properties, this compound is a compound of interest for pain management research.[3][4][5][6]

This document outlines a common method for quantifying cAMP levels, the Homogeneous Time-Resolved Fluorescence (HTRF) assay, to assess the inhibitory effect of this compound. This competitive immunoassay is a robust and widely used method for measuring intracellular cAMP.[7]

Data Presentation

The inhibitory effect of this compound on adenylyl cyclase activity can be quantified by measuring the reduction in cAMP accumulation in response to a stimulator. The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the response by 50%.

Table 1: Inhibition of Forskolin-Stimulated cAMP Accumulation by this compound in HEK-AC1 Cells

| Parameter | Value |

| Stimulator | Forskolin |

| Cell Line | HEK cells stably expressing AC1 |

| IC50 of this compound | ~ 5 µM |

| Assay Method | HTRF |

Note: The IC50 value is representative and may vary depending on experimental conditions.

Signaling Pathway Diagram

The following diagram illustrates the Gs-coupled receptor signaling pathway leading to cAMP production, which is inhibited by this compound.

Caption: Gs-coupled signaling pathway and point of inhibition by this compound.

Experimental Protocol: this compound cAMP Accumulation HTRF Assay

This protocol describes the measurement of cAMP accumulation in response to a stimulator (e.g., forskolin) and its inhibition by this compound using a competitive immunoassay HTRF kit.

Materials and Reagents

-

HEK293 cells stably expressing human AC1 (HEK-AC1)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Forskolin

-

HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP-Europium cryptate antibody)

-

Lysis buffer (provided with the HTRF kit)

-

White, low-volume 384-well plates

-

HTRF-compatible plate reader

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound cAMP accumulation HTRF assay.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture HEK-AC1 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation buffer.

-

Centrifuge the cells and resuspend them in assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX).

-

Determine the cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells per well).

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the this compound dilutions (or vehicle for control wells) to the appropriate wells.

-

Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Add 5 µL of the forskolin solution to all wells except the negative control wells (which receive 5 µL of assay buffer).

-

Incubate the plate at room temperature for 30 minutes.

-

-

Cell Lysis and HTRF Reagent Addition:

-

Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP-Europium cryptate in the provided lysis buffer.

-